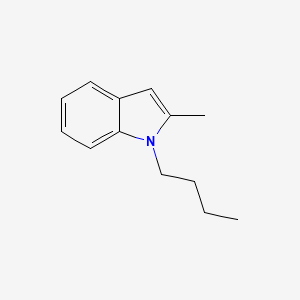

1-Butyl-2-methylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHUBUOHKIOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068437 | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-35-9 | |

| Record name | 1-Butyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Butyl-2-methylindole: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-2-methylindole is an alkylated indole derivative that serves as a versatile building block in organic synthesis and various industrial applications. Its unique structure, featuring a butyl group at the nitrogen (N-1) position and a methyl group at the C-2 position of the indole ring, imparts specific physicochemical properties that make it a valuable intermediate. This compound is utilized in the development of pharmaceuticals, particularly in targeting neurological disorders, as well as in the creation of advanced materials like polymers and coatings.[1] Furthermore, it finds application as a fragrance ingredient and in the formulation of agrochemicals.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate its structure and preparation workflow.

Physical and Chemical Properties

This compound is typically a light yellow, oil-like liquid under standard conditions.[1][2] The presence of the non-polar butyl chain and the aromatic indole core dictates its solubility, rendering it generally insoluble in water but soluble in common organic solvents like ethanol and ether, a characteristic shared with similar alkylated indoles.[3]

Table of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 42951-35-9 | [1][2] |

| Molecular Formula | C₁₃H₁₇N | [1] |

| Molecular Weight | 187.28 g/mol | [1] |

| Appearance | Light yellow liquid / Oil-like liquid | [1][2] |

| Boiling Point | 127-133 °C at 5 mmHg306.3 °C at 760 mmHg | [1][2] |

| Density | 0.96 g/cm³ | [2] |

| Flash Point | 139.1 °C | [2] |

| Purity | ≥ 98% (by GC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a bicyclic indole core, which is an aromatic heterocycle containing a benzene ring fused to a pyrrole ring. A methyl group is attached at the second position (C2) of the indole ring, and a butyl group is attached to the nitrogen atom (N1).

References

1-Butyl-2-methylindole CAS number and molecular structure

This technical guide provides a comprehensive overview of 1-Butyl-2-methylindole, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Information

CAS Number: 42951-35-9[1][2][3]

Molecular Structure:

This compound possesses a bicyclic structure, consisting of a fused benzene and pyrrole ring, which forms the indole core. A butyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a methyl group is at position 2.

Molecular Formula: C₁₃H₁₇N[1][2]

SMILES: CCCCN1C(=CC2=CC=CC=C21)C[4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 187.28 g/mol | [1][2] |

| Appearance | Light yellow liquid, oil-like liquid | [1] |

| Boiling Point | 127-133 °C at 5 mmHg; 306.3 °C at 760 mmHg | [1][3] |

| Density | 0.96 g/cm³ | [3] |

| Flash Point | 139.1 °C | [3] |

| Refractive Index | 1.541 | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry (GC-MS) | Exact Mass: 187.1361 g/mol | [2][5] |

| Predicted Collision Cross Section ([M+H]⁺): 141.5 Ų | [5] | |

| Predicted Collision Cross Section ([M+Na]⁺): 151.6 Ų | [5] | |

| ¹H NMR | Specific data for this compound is not readily available. Data for the parent compound, 2-methylindole, shows characteristic aromatic and methyl proton signals. | [6] |

| ¹³C NMR | Specific data for this compound is not readily available. Data for similar compounds like 1-amino-2-methylindole has been reported. | [7] |

| Infrared (IR) Spectroscopy | Specific data for this compound is not readily available. The spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as C-N stretching. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.

Materials:

-

2-methylindole

-

Sodium hydride (NaH) or a similar strong base

-

1-Bromobutane or 1-iodobutane

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Deprotonation: A solution of 2-methylindole (1 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 2-methylindole.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromobutane (1.1 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis workflow for this compound via N-alkylation.

Biological Activity and Applications

Indole derivatives are known for their wide range of biological activities and are a common scaffold in medicinal chemistry.[8][9] While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, its primary utility lies in its role as a synthetic intermediate and building block.

Key Application Areas:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities, particularly in the development of compounds targeting neurological disorders.[1] The indole nucleus is a key component of many drugs, and modifications at the N1 and C2 positions can significantly influence biological activity.[8][9]

-

Fragrance Industry: This compound is utilized as a fragrance ingredient in perfumes and personal care products, contributing a unique scent profile.[1]

-

Materials Science: this compound is employed in the creation of advanced materials, such as polymers and coatings, where it can enhance properties like durability and environmental resistance.[1]

-

Agricultural Chemicals: It has applications in the formulation of agrochemicals, where it can improve the efficacy and stability of pesticides and herbicides.[1]

Logical relationship between the core structure and its applications.

Safety and Handling

-

General Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.

Always consult the specific SDS provided by the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chembk.com [chembk.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. PubChemLite - 1-butyl-2-methyl-1h-indole (C13H17N) [pubchemlite.lcsb.uni.lu]

- 6. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Butyl-2-methylindole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-2-methylindole, catering to researchers, scientists, and professionals in drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the mass spectrometry data for this compound and the predicted NMR and IR data.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The electron ionization (EI) method is commonly used for the analysis of such compounds.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N | [1][2][3][4][5] |

| Molecular Weight | 187.28 g/mol | [1][2][3][4] |

| Exact Mass | 187.1361 g/mol | [1] |

| Ionization Type | Electron Ionization (EI) | [1] |

| Key Fragments (m/z) | Predicted/Observed | |

| 187 | [M]⁺ (Molecular Ion) | [1] |

| 144 | [M - C₃H₇]⁺ (Loss of propyl radical) | |

| 130 | [M - C₄H₉]⁺ (Loss of butyl radical) |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit characteristic signals for the aromatic protons of the indole ring, the protons of the butyl group, and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (indole ring) | 7.0 - 7.6 | Multiplet | 4H |

| H-3 (indole ring) | ~6.2 | Singlet | 1H |

| N-CH₂ (butyl) | ~4.0 | Triplet | 2H |

| CH₂ (butyl) | ~1.7 | Sextet | 2H |

| CH₂ (butyl) | ~1.4 | Sextet | 2H |

| CH₃ (butyl) | ~0.9 | Triplet | 3H |

| C₂-CH₃ (methyl) | ~2.4 | Singlet | 3H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (if applicable) | N/A |

| C in aromatic rings | 110 - 140 |

| C₂ (indole ring) | ~136 |

| C₃ (indole ring) | ~100 |

| C₃ₐ (indole ring) | ~128 |

| C₇ₐ (indole ring) | ~137 |

| N-CH₂ (butyl) | ~45 |

| CH₂ (butyl) | ~31 |

| CH₂ (butyl) | ~20 |

| CH₃ (butyl) | ~14 |

| C₂-CH₃ (methyl) | ~12 |

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N stretch | 1310 - 1360 | Medium |

| C-H bend (out-of-plane, aromatic) | 700 - 900 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be around 4-5 cm.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (GC-MS with Electron Ionization):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Mass Range: m/z 40-500.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic data and structural elucidation.

References

Solubility and stability of 1-Butyl-2-methylindole in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

The solubility of a compound in a particular solvent is a measure of the maximum amount of that compound that can be dissolved in a given amount of the solvent at a specific temperature. This property is crucial for designing appropriate reaction conditions, purification methods, and formulations. The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions, such as heat, light, and exposure to acidic or basic conditions. Stability studies are essential for determining the shelf-life and appropriate storage conditions for a substance.

Predicted Solubility Profile

Based on the structure of 1-butyl-2-methylindole, which features a nonpolar butyl group and a heterocyclic indole core, its solubility can be predicted based on the "like dissolves like" principle. The presence of the nitrogen atom in the indole ring provides a slight polar character, but the overall molecule is predominantly nonpolar.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar butyl group and the indole ring make it immiscible with water. |

| Methanol | Polar Protic | Soluble | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly longer alkyl chain enhancing interaction. |

| Acetone | Polar Aprotic | Soluble | A good general solvent for many organic compounds. |

| Dichloromethane | Nonpolar | Very Soluble | The nonpolar nature of the solvent aligns well with the nonpolar character of the compound. |

| Chloroform | Nonpolar | Very Soluble | Similar to dichloromethane, it is an excellent solvent for nonpolar compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | Its ester functionality allows for dissolution of moderately polar to nonpolar compounds. |

| Hexane | Nonpolar | Very Soluble | As a nonpolar hydrocarbon, it is expected to readily dissolve the nonpolar compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to remove any remaining suspended particles.

-

Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Protocol 2: Forced Degradation and Stability Indicating Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are a key component of a comprehensive stability program.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 7 days.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 7 days.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

-

Thermal Degradation: Dry heat at 80 °C for up to 7 days.

-

Photostability: Exposure to a light source that provides both visible and UV output, as per ICH Q1B guidelines.[1][2][3][4][5]

Procedure:

-

Prepare solutions or suspensions of this compound in the appropriate stress media. For solid-state thermal and photostability, use the pure compound.

-

Expose the samples to the specified stress conditions for the designated time periods.

-

At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).

-

Analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

-

Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. jordilabs.com [jordilabs.com]

- 4. database.ich.org [database.ich.org]

- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The Multifaceted Biological Activities of Substituted 2-Methylindoles: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among its many derivatives, substituted 2-methylindoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the potential biological activities of substituted 2-methylindoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activities

Substituted 2-methylindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. Key activities include the inhibition of tubulin polymerization, topoisomerase enzymes, and aromatase, as well as the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activities of various substituted 2-methylindole derivatives against a range of human cancer cell lines.

| Compound Class | Substitution Pattern | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Chalcone-Indole Hybrid | N/A | Various | Proliferation Inhibition | 0.22 - 1.80 | [1] |

| Chalcone-Indole Hybrid | N/A | N/A | Tubulin Polymerization Inhibition | 2.09 | [1] |

| Pyrazoline-Indole Hybrid | 33a | MCF-7, HeLa, MGC-803, Bel-740H | Topoisomerase I Inhibition | 15.43 | [1] |

| Pyrazoline-Indole Hybrid | 33b | MCF-7, HeLa, MGC-803, Bel-740H | Topoisomerase II Inhibition | 20.53 | [1] |

| Thienopyridine Indole | Compound [I] | MGC-803 (Gastric) | Antiproliferative | 0.00161 | [2] |

| Thienopyridine Indole | Compound [I] | HGC-27 (Gastric) | Antiproliferative | 0.00182 | [2] |

| Thienopyridine Indole | Compound [I] | N/A | Tubulin Polymerization Inhibition | 2.505 | [2] |

| 2-Phenylindole | 4k | B16F10 (Melanoma) | Anticancer | 23.81 | [3] |

| 2-Phenylindole | 4j | MDA-MB-231 (Breast) | Anticancer | 16.18 | [3] |

| 2-Phenylindole | 4k | MDA-MB-231 (Breast) | Anticancer | 25.59 | [3] |

| 2-Aryl Indole | Nitrile at C-3 | N/A | Aromatase Inhibition | 1.61 | [4] |

| Bis-Indole | Sulfonamide | N/A | Aromatase Inhibition | 0.7 | [4] |

| Pyrrole-Indole Hybrid | 3h | T47D (Breast) | Anticancer | 2.4 | [5] |

| Pyrrole-Indole Hybrid | 3h | N/A | Tubulin Polymerization Inhibition | 1.8 | [5] |

| Pyrrole-Indole Hybrid | 3k | N/A | Aromatase Inhibition | 0.018 | [5] |

| Thiazolyl-Indole-2-Carboxamide | 6i | MCF-7 (Breast) | Cytotoxicity | 6.10 | [6] |

| Thiazolyl-Indole-2-Carboxamide | 6v | MCF-7 (Breast) | Cytotoxicity | 6.49 | [6] |

| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | EGFR Inhibition | 0.154 | [6] |

| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | HER2 Inhibition | 0.117 | [6] |

| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | VEGFR-2 Inhibition | 0.182 | [6] |

| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | CDK2 Inhibition | 0.357 | [6] |

Key Signaling Pathways in Cancer

Substituted 2-methylindoles often exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 1-Butyl-2-methylindole as a Synthetic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 1-butyl-2-methylindole has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structural features, combining a lipophilic butyl group at the N1 position with a methyl group at the C2 position, allow for the strategic exploration of chemical space to develop compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a synthetic precursor in the development of antimicrobial and potential neuropharmacological agents.

Synthesis of the Building Block: this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the 2-methylindole core, followed by N-alkylation with a butyl group.

Step 1: Synthesis of 2-Methylindole

Several methods exist for the synthesis of 2-methylindole, with the Fischer indole synthesis being a classic and widely used approach. A common procedure involves the reaction of phenylhydrazine with acetone to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.

Alternatively, a high-yielding synthesis from acetyl-o-toluidine and sodium amide provides a robust route to 2-methylindole.

Experimental Protocol: Synthesis of 2-Methylindole from Acetyl-o-toluidine [1]

-

Materials: Acetyl-o-toluidine, sodium amide, dry ether, 95% ethanol, water.

-

Procedure:

-

In a Claisen flask, a mixture of finely divided sodium amide (64 g) and acetyl-o-toluidine (100 g) is prepared.

-

Dry ether (approximately 50 ml) is added, and the apparatus is flushed with dry nitrogen.

-

The reaction flask is heated in a metal bath, raising the temperature to 240–260°C over 30 minutes and maintaining it for 10 minutes. A vigorous evolution of gas will be observed.

-

After cooling, 50 ml of 95% ethanol followed by 250 ml of warm water are carefully added to the reaction mixture.

-

The mixture is gently warmed to decompose any remaining sodium derivatives.

-

The cooled reaction mixture is extracted with two 200-ml portions of ether.

-

The combined ether extracts are filtered, concentrated, and the residue is distilled under reduced pressure (119–126°C / 3–4 mm Hg) to yield 2-methylindole as a white crystalline solid.

-

-

Yield: 70–72 g (80–83%).

-

Melting Point: 56–57°C.

Step 2: N-Butylation of 2-Methylindole

The introduction of the butyl group at the N1 position of the indole ring is a crucial step. This is typically achieved via an N-alkylation reaction. A general and high-yielding method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkylating agent, in this case, a butyl halide. The use of a polar aprotic solvent like hexamethylphosphoric triamide (HMPA) or dimethylformamide (DMF) facilitates this reaction.

Experimental Protocol: N-Alkylation of Indoles (General Procedure adaptable for this compound) [2]

-

Materials: 2-Methylindole, sodium hydride, hexamethylphosphoric triamide (HMPA), butyl bromide (or other butyl halide), diethyl ether, water, anhydrous magnesium sulfate.

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 2-methylindole (0.0200 mole) in HMPA (15 ml) in a three-necked flask.

-

Cool the flask to 0°C in an ice bath and add sodium hydride (0.022 mole) portion-wise over 10 minutes with stirring.

-

Allow the slurry to stir at room temperature for 5 hours.

-

Cool the mixture back to 0°C and add butyl bromide (0.0200 mole) rapidly.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Dilute the reaction mixture with water (15 ml) and extract with three 25-ml portions of diethyl ether.

-

Wash the combined ethereal extracts with water, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

-

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N | [3][4] |

| Molecular Weight | 187.28 g/mol | [3][4] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 127-133 °C/5 mm Hg | [3] |

| CAS Number | 42951-35-9 | [3][4] |

Further spectroscopic data (¹H NMR, ¹³C NMR, IR) would be collected and added to this table upon experimental synthesis and characterization.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its applications span different therapeutic areas, with notable examples in the development of antimicrobial and potential neuropharmacological agents.

Antimicrobial Agents

A study by Gadaginamath et al. demonstrated the use of a this compound derivative as a scaffold for novel antimicrobial agents. The synthesis involved the introduction of a triazine moiety at the 5-position of the indole ring, leading to compounds with antibacterial and antifungal activity.

Synthetic Workflow for Antimicrobial Agents

Experimental Protocol: Synthesis of 1-n-Butyl-3-acetyl-5-(2,4-diamino-1,3,5-triazin-6-yl)methoxy-2-methylindoles

-

Step 1: Synthesis of 3-acetyl-1-n-butyl-2-methylindol-5-yloxyacetonitriles

-

A mixture of 3-acetyl-1-n-butyl-5-hydroxy-2-methylindole, chloroacetonitrile, and potassium carbonate in dry acetone is refluxed to yield the corresponding yloxyacetonitrile derivative.

-

-

Step 2: Synthesis of the final triazine derivatives

-

The yloxyacetonitrile derivative is then reacted with dicyanodiamide in the presence of potassium hydroxide in a mixture of methanol and isopropanol to afford the final 1-n-butyl-3-acetyl-5-(2,4-diamino-1,3,5-triazin-6-yl)methoxy-2-methylindoles.

-

Antimicrobial Activity Data

The synthesized compounds were screened for their antibacterial activity against Escherichia coli and Bacillus cirroflagellosus, and for antifungal activity against Aspergillus niger and Candida albicans.

| Compound | E. coli (Zone of Inhibition, mm) | B. cirroflagellosus (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| 3a | 14 | 12 | 13 | 12 |

| 3b | 13 | 14 | 12 | 13 |

| Norfloxacin | 28 | 25 | - | - |

| Griseofulvin | - | - | 25 | 25 |

(Data extracted from Gadaginamath et al.) The results indicate that while the synthesized compounds show some antimicrobial activity, they are less potent than the standard drugs Norfloxacin and Griseofulvin under the tested conditions.

Potential Neuropharmacological Agents

The lipophilic nature of the this compound scaffold makes it an attractive starting point for the development of agents targeting the central nervous system (CNS). While specific examples starting directly from this compound are not yet extensively documented in publicly available literature, the broader class of indole derivatives is well-known for its interaction with various neurological targets, including serotonin and dopamine receptors. The butyl group can enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.

Hypothetical Signaling Pathway Involvement

Derivatives of this compound could potentially be designed to modulate key signaling pathways implicated in neurological disorders. For example, they could act as agonists or antagonists of G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors.

This diagram illustrates a potential mechanism where a this compound derivative acts as a ligand for the serotonin 5-HT₂A receptor, a Gq-coupled GPCR. Ligand binding activates the G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events, ultimately modulating neuronal activity. The development of selective ligands for such receptors is a key strategy in the treatment of various neurological and psychiatric disorders.

Conclusion

This compound is a readily accessible synthetic building block with demonstrated utility in medicinal chemistry. Its application in the synthesis of novel antimicrobial agents highlights its potential as a scaffold for discovering new therapeutic leads. Furthermore, its physicochemical properties suggest significant promise for the development of CNS-active compounds. Future research in this area will likely focus on the synthesis and biological evaluation of a wider range of derivatives targeting various receptors and enzymes implicated in human diseases, further solidifying the importance of this compound in the drug discovery pipeline. This guide provides a foundational understanding for researchers looking to leverage this versatile molecule in their own discovery efforts.

References

The Synthesis and Application of N-Alkylindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. N-alkylation of the indole nitrogen is a key synthetic transformation that allows for the modulation of a molecule's physicochemical properties, biological activity, and metabolic stability. This in-depth technical guide provides a comprehensive review of the synthesis and diverse applications of N-alkylindoles, with a focus on methodologies, quantitative data, and the visualization of key processes.

Synthesis of N-Alkylindoles: An Overview of Key Methodologies

The synthesis of N-alkylindoles can be broadly categorized into classical and modern methods, each with its own advantages and limitations.

Classical N-Alkylation: The most traditional method involves the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with an alkyl halide. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a commonly employed system.[1] While effective, this method can be limited by the use of hazardous reagents and may not be suitable for substrates with base-sensitive functional groups.[2]

Modern Catalytic Methods: To overcome the limitations of classical approaches, a variety of catalytic methods have been developed, offering milder reaction conditions, improved functional group tolerance, and enantioselectivity.

-

Copper-Catalyzed N-Alkylation: An efficient method for the direct N-alkylation of indoles utilizes a copper-catalyzed reductive cross-coupling reaction between indoles and N-tosylhydrazones.[3][4] This method is characterized by its use of readily available starting materials and good to moderate yields.[4]

-

Organocatalytic N-Alkylation: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral N-alkylindoles.[5][6] Chiral phosphoric acids and other organocatalysts can activate the substrates and control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess.[5]

-

Palladium and Nickel-Catalyzed N-Alkylation: Transition metal catalysis, particularly with palladium and nickel, has been successfully applied to the N-alkylation of indoles.[5] These methods often involve the formation of a metal-π-allyl complex or a C-C bond-forming strategy to introduce the N-alkyl group.[7][8] A notable nickel-catalyzed approach enables the modular synthesis of chiral N-alkylindoles from N-indolyl-substituted alkenes.[8][9]

Data Presentation: Quantitative Analysis of N-Alkylindole Applications

The functionalization of the indole nitrogen has led to the discovery of potent bioactive molecules. The following tables summarize quantitative data for selected N-alkylindoles in two key therapeutic areas: oncology and neuroscience.

Table 1: Anticancer Activity of N-Alkylindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | Topoisomerase IIα inhibitor, induces apoptosis | [10][11] |

| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [10][11] | ||

| 8a | T-47D (Breast Cancer) | GI50 = 3.10 | CDK2 and Bcl-2 inhibitor, induces apoptosis | [12][13] |

| 2a | MCF-7 (Breast Cancer) | < 1 | Kinase inhibitor (potential VEGFR-2) | [14] |

| 2b | HCT-116 (Colon Cancer) | < 1 | Kinase inhibitor (potential VEGFR-2) | [14] |

| 16 | Prostate Cancer Cells | - | Dual EGFR/SRC kinase inhibitor, induces apoptosis | [15] |

Table 2: Serotonin Receptor Binding Affinity of N-Alkylindole Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| 11 | SERT | 9.2 | [16] |

| 5-HT1A | 128.0 | [16] | |

| 4d | 5-HT6 | 58 | [17] |

| 3p | 5-HT7 | 4.5 | [18] |

| R-125I-DOI | 5-HT2 | 1.26 (Kd) | [19] |

Experimental Protocols

This section provides detailed methodologies for two key synthetic procedures for N-alkylation of indoles.

General Protocol for N-Alkylation of Indole using Sodium Hydride

This protocol describes a classical and widely used method for the N-alkylation of indoles.[20]

Materials:

-

Indole substrate

-

Alkyl halide (e.g., methyl 2-(bromomethyl)-4-chlorobenzoate)[1]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).

-

Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed N-Alkylation of Indoles with N-Tosylhydrazones

This protocol outlines an efficient method for the direct N-alkylation of indoles.[3][4]

Materials:

-

Indole derivative

-

N-Tosylhydrazone derivative

-

Copper(I) iodide (CuI)

-

Potassium hydroxide (KOH)

-

Tri(p-tolyl)phosphine (P(p-tolyl)3)

-

Anhydrous dioxane

Procedure:

-

In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).

-

Add anhydrous dioxane (to achieve a suitable concentration) to the reaction tube.

-

Stir the mixture at 100 °C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the N-alkylated indole.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Indole Derivatives

Certain indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] This pathway plays a crucial role in cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-alkylindole derivatives.

Experimental Workflow for N-Alkylation of Indole using Sodium Hydride

The following diagram illustrates the step-by-step workflow for the classical N-alkylation of an indole.

Caption: Experimental workflow for the N-alkylation of indoles using sodium hydride.

Logical Relationship of Key Synthetic Transformations

This diagram illustrates the logical flow of the chemical transformations in a typical N-alkylation reaction.

Caption: Logical relationship of chemical transformations in indole N-alkylation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. m.youtube.com [m.youtube.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. Evaluation of Indole Esters As Inhibitors of p60c-Src Receptor Tyrosine Kinase and Investigation of the Inhibition Using Receptor Docking Studies | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. stackoverflow.com [stackoverflow.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 19. journal.waocp.org [journal.waocp.org]

- 20. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Butyl-2-methylindole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-2-methylindole, a substituted indole derivative, has garnered interest within the scientific community for its potential applications across various fields, including pharmaceuticals, material science, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known physicochemical properties. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide will also explore the broader context of indole derivatives' biological significance and potential mechanisms of action, offering a framework for future research and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader story of indole chemistry, which began with the investigation of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. This foundational work paved the way for the exploration of a vast array of indole derivatives.

The synthesis of substituted indoles was significantly advanced by Emil Fischer's discovery of the Fischer indole synthesis in 1883, a versatile method that remains a cornerstone of indole chemistry to this day. While the precise first synthesis of this compound is not well-documented in historical records, its creation is a logical extension of established synthetic methodologies for N-alkylation of indole rings, a common practice in medicinal chemistry to modify the properties of parent compounds. The introduction of the butyl group at the N-1 position and the methyl group at the C-2 position alters the molecule's lipophilicity and steric profile, potentially influencing its biological interactions.

Today, this compound is recognized as a valuable building block in organic synthesis, contributing to the development of novel compounds in drug discovery and material science.[1] Its applications are noted in the fragrance industry, pharmaceutical development for neurological disorders, the creation of advanced materials, and in agrochemicals.[1]

Physicochemical Properties

This compound is a light yellow liquid with a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N | --INVALID-LINK-- |

| Molecular Weight | 187.28 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 127-133 °C at 5 mm Hg | --INVALID-LINK-- |

| CAS Number | 42951-35-9 | --INVALID-LINK-- |

Spectroscopic Data:

The mass spectrum of this compound provides key information for its identification.

| Spectroscopic Data | Details | Reference |

| Mass Spectrum (GC-MS) | Available through spectral databases. | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of 2-methylindole. This process involves the deprotonation of the indole nitrogen followed by reaction with a butyl halide. The general workflow for this synthesis is depicted below.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of 2-Methylindole

This protocol is adapted from established methods for the N-alkylation of indoles.[2][3]

Materials:

-

2-Methylindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

n-Butyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylindole (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: To the cooled reaction mixture, slowly add n-butyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Extraction and Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Potential as an Anti-Inflammatory Agent

Many indole derivatives have been investigated for their anti-inflammatory properties.[9][10][11][12] The mechanism of action often involves the inhibition of key inflammatory mediators. A hypothetical signaling pathway for the anti-inflammatory action of an indole derivative is depicted below.

Figure 2: Hypothetical anti-inflammatory signaling pathway for an indole derivative.

Potential Cytotoxic Activity and Interaction with Signaling Pathways

Indole derivatives have been extensively studied as potential anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[2][4][6][7][8] Their mechanisms of action can be diverse, including the modulation of key signaling pathways involved in cell proliferation and survival.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[13][14][15][16][17] Small molecules that modulate this pathway are of significant interest in oncology. While there is no direct evidence linking this compound to the Hh pathway, the indole scaffold is present in some modulators of this pathway. A simplified diagram of the Hedgehog signaling pathway is shown below.

Figure 3: Simplified diagram of the Hedgehog signaling pathway.

G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are major drug targets.[6][7] Allosteric modulation of GPCRs by small molecules offers a promising therapeutic strategy. Given the structural diversity of indole derivatives, it is plausible that some, including this compound, could act as modulators of GPCRs.

Future Directions

The full potential of this compound as a pharmacologically active agent remains to be elucidated. Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of its cytotoxic effects against a panel of cancer cell lines to determine IC₅₀ values.

-

Mechanism of Action Studies: Investigation into its effects on key signaling pathways, such as the Hedgehog pathway, and its potential to modulate GPCRs.

-

Anti-inflammatory Assays: Detailed studies to quantify its anti-inflammatory properties and identify the specific molecular targets.

-

Historical Archival Research: A thorough search of chemical literature and patents from the mid-20th century may yet reveal the first documented synthesis of this compound.

Conclusion

This compound is a synthetically accessible indole derivative with potential applications in various scientific and industrial domains. While its historical discovery is not clearly documented, its synthesis is based on well-established chemical principles. The lack of specific biological data for this compound presents a clear opportunity for future research. By leveraging the known pharmacological activities of the broader indole class, targeted investigations into the anti-inflammatory and cytotoxic properties of this compound, as well as its interaction with key signaling pathways, are warranted to unlock its full therapeutic and technological potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia [mdpi.com]

- 11. Development of Novel Indole Molecules for the Screening of Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hedgehog signaling regulates metabolism and polarization of mammary tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the hedgehog signaling pathway with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Theoretical Studies on the Electronic Properties of 1-Butyl-2-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Butyl-2-methylindole

This compound is a derivative of indole, a prominent heterocyclic aromatic compound found in numerous biologically active molecules, including the amino acid tryptophan. The substituents at the 1 and 2 positions—a butyl group and a methyl group, respectively—are expected to modulate the electronic properties of the parent indole ring, thereby influencing its reactivity, stability, and potential biological activity. Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating these electronic characteristics at the molecular level.

Computational Methodologies

The theoretical investigation of the electronic properties of indole derivatives like this compound typically involves quantum chemical calculations. Density Functional Theory (DFT) has emerged as a reliable and widely used method for such studies.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure, optimized geometry, and various electronic properties of molecules. The choice of functional and basis set is crucial for obtaining accurate results.

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[1] This level of theory has been shown to provide reliable geometries for indole derivatives.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken population analysis. For excited state properties, Time-Dependent DFT (TD-DFT) is often employed.[2][3]

The following diagram illustrates a typical workflow for the computational study of this compound.

Key Electronic Properties

The electronic properties of this compound determine its chemical behavior. The presence of electron-donating alkyl groups (butyl and methyl) is expected to influence the electron density of the indole ring.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[4]

The electron-donating nature of the butyl and methyl groups is expected to raise the energy of the HOMO and LUMO compared to unsubstituted indole. This would likely result in a slightly smaller HOMO-LUMO gap, suggesting increased reactivity.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Property | Expected Value (eV) |

| HOMO Energy | -5.2 to -5.5 |

| LUMO Energy | -0.8 to -1.1 |

| HOMO-LUMO Gap | 4.1 to 4.7 |

Note: These are hypothetical values based on trends observed for alkyl-substituted indoles and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution in a molecule and helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the regions of negative potential (electron-rich) are expected to be localized around the nitrogen atom and the π-system of the indole ring, making these sites susceptible to electrophilic attack.

The following diagram illustrates the logical relationship for predicting reactivity based on electronic properties.

Expected Effects of Substituents

The butyl group at the N1 position and the methyl group at the C2 position are both considered electron-donating groups through an inductive effect. This is expected to increase the electron density of the indole ring system compared to the parent indole molecule.[2][3][5]

Table 2: Predicted Effects of Substituents on Electronic Properties

| Property | Effect of Butyl and Methyl Groups | Rationale |

| HOMO Energy | Increase (less negative) | Electron-donating nature of alkyl groups destabilizes the HOMO. |

| LUMO Energy | Increase (less negative) | Electron donation slightly destabilizes the LUMO. |

| HOMO-LUMO Gap | Decrease | The increase in HOMO energy is typically more pronounced than that of the LUMO. |

| Ionization Potential | Decrease | Correlates with the increase in HOMO energy. |

| Electron Affinity | Decrease | Correlates with the increase in LUMO energy. |

| Reactivity | Increase | A smaller HOMO-LUMO gap generally implies higher reactivity. |

Conclusion

Theoretical studies provide a powerful framework for understanding the electronic properties of this compound. By employing methods such as DFT, researchers can gain valuable insights into its geometry, stability, and reactivity. The presence of electron-donating butyl and methyl groups is predicted to increase the electron density of the indole ring, raise the HOMO energy, and decrease the HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted indole. The methodologies and expected trends outlined in this guide can serve as a foundation for future computational and experimental investigations into this and similar molecules, aiding in the rational design of new compounds with desired electronic and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-Butyl-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 1-Butyl-2-methylindole, a versatile heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry and materials science.[1] Given the limited publicly available toxicological data for this specific compound, this guide draws upon information from Safety Data Sheets (SDS) for this compound and structurally related indole derivatives, as well as established principles of chemical safety and toxicology.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 42951-35-9 | [2][3] |

| Molecular Formula | C₁₃H₁₇N | [2][3] |

| Molecular Weight | 187.28 g/mol | [2][3] |

| Appearance | Light yellow to oil-like liquid | [2] |

| Boiling Point | 127-133 °C at 5 mmHg; 306.3 °C at 760 mmHg | [2] |

| Flash Point | 139.1 °C | |

| Density | 0.96 g/cm³ | |

| Solubility | Insoluble in water. Soluble in ethanol and ether. | [4] |

| Storage Temperature | 0-8 °C | [2] |

Hazard Identification and Toxicological Information

GHS Hazard Classification (Anticipated based on related compounds):

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation |

Toxicological Data:

Quantitative toxicological data for this compound is not available in the public domain. However, for the related compound 2-methylindole, an intraperitoneal LD50 in mice has been reported as > 262 mg/kg. This suggests a moderate level of acute toxicity. It is prudent to assume a similar or greater level of toxicity for this compound until specific data becomes available.

Potential Signaling Pathways and Mechanism of Action

Indole and its derivatives are known to interact with biological systems through various mechanisms. Two key pathways are of particular relevance:

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Indole and its metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and cellular homeostasis.[6][7][8] Activation of AhR can lead to a cascade of downstream events, including the expression of genes involved in xenobiotic metabolism. The interaction of this compound with AhR has not been specifically studied, but its indole core suggests this is a plausible pathway.

-

Metabolism by Cytochrome P450 (CYP) Enzymes: Indole and its derivatives are metabolized in the liver and other tissues by cytochrome P450 enzymes.[1][9][10] This metabolism can lead to the formation of reactive intermediates that may be more toxic than the parent compound. For some 3-substituted indoles, P450-mediated dehydrogenation can produce reactive 3-methyleneindolenine electrophiles, which can covalently bind to cellular macromolecules, leading to toxicity.[1] The butyl and methyl substitutions on this compound will influence its metabolism by CYP enzymes, potentially affecting its toxicity profile.

References

- 1. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Butyl-2-methylindole via Fischer Indole Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-butyl-2-methylindole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer indole synthesis, a robust and versatile method for constructing the indole ring system. The protocols outlined herein cover a three-step sequence: the N-alkylation of phenylhydrazine to yield N-butylphenylhydrazine, the subsequent condensation with 2-butanone to form the corresponding hydrazone, and the final acid-catalyzed cyclization to afford the target this compound. This guide is intended to provide researchers with a comprehensive and reproducible methodology for the preparation of this and structurally related indole derivatives.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of the Fischer indole synthesis allows for the introduction of various substituents on both the benzene and pyrrole rings of the indole core, making it a powerful tool for generating molecular diversity.

This compound is a substituted indole with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The presence of the N-butyl group can enhance lipophilicity, potentially influencing the pharmacokinetic properties of biologically active molecules. This document provides detailed, step-by-step protocols for the synthesis of this compound, starting from commercially available reagents.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in a three-step sequence as illustrated in the workflow diagram below. The process begins with the N-alkylation of phenylhydrazine, followed by the formation of the key hydrazone intermediate, and culminates in the acid-catalyzed Fischer indole cyclization.

References

Application Note and Protocol: N-alkylation of 2-methylindole with butyl bromide

This document provides a comprehensive guide for the N-alkylation of 2-methylindole using butyl bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-alkylation of indoles is a fundamental chemical transformation that allows for the modification of the indole scaffold, a common motif in many biologically active compounds. The introduction of an alkyl group, such as a butyl group, on the nitrogen atom of the indole ring can significantly alter the molecule's steric and electronic properties. This modification can influence its biological activity, making N-alkylated indoles valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The target compound of this protocol, 1-butyl-2-methylindole, is a versatile building block used in the development of advanced materials and pharmaceuticals, including those targeting neurological disorders.[1]

The described method is a classic and widely adopted procedure for N-alkylation, which involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkyl halide.[2][3]

Reaction Scheme

The overall reaction for the N-alkylation of 2-methylindole with butyl bromide is depicted below:

Figure 1: General reaction scheme for the N-alkylation of 2-methylindole.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of 2-methylindole using butyl bromide as the alkylating agent and sodium hydride as the base in anhydrous dimethylformamide (DMF).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylindole | Reagent | e.g., Sigma-Aldrich | --- |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Handle with care, reactive with water. |

| Anhydrous Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Use a dry solvent. |

| Butyl bromide | Reagent | e.g., Sigma-Aldrich | --- |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | --- | --- | For quenching the reaction. |

| Ethyl acetate (EtOAc) | ACS grade | --- | For extraction. |

| Brine (saturated aqueous NaCl solution) | --- | --- | For washing. |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | --- | For drying the organic layer. |

Procedure

-

Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methylindole (1.0 eq).

-

Dissolution : Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Deprotonation : Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.[2]

-

Stirring : Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[2]

-

Addition of Alkylating Agent : Slowly add butyl bromide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[2]

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Quenching : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2]

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[2]

-

Washing : Wash the combined organic layers with water and then with brine.[2]

-

Drying : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

-

Concentration : Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4]

Experimental Workflow

Caption: Experimental workflow for the N-alkylation of 2-methylindole.

Data Presentation

The following table summarizes the key quantitative data for the N-alkylation of 2-methylindole with butyl bromide.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methylindole (MW: 131.18 g/mol ) | 1.0 eq | |

| Butyl bromide (MW: 137.02 g/mol ) | 1.1 - 1.5 eq | [2] |